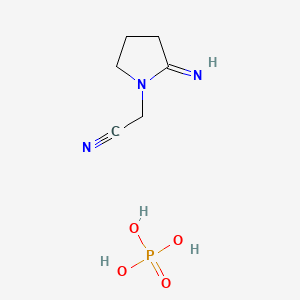
2-(2-iminopyrrolidin-1-yl)acetonitrile;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iminopyrrolidin-1-yl)acetonitrile;phosphoric acid is a compound that combines the properties of 2-(2-iminopyrrolidin-1-yl)acetonitrile and phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iminopyrrolidin-1-yl)acetonitrile typically involves the reaction of pyrrolidine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iminopyrrolidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield a nitrile oxide, while reduction may yield an amine .
Scientific Research Applications
2-(2-Iminopyrrolidin-1-yl)acetonitrile;phosphoric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-iminopyrrolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact mechanism may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)acetonitrile: This compound is structurally similar but lacks the iminopyrrolidinyl group.
Pyrrolidin-2-one: Another related compound with different functional groups and properties.
Uniqueness
2-(2-Iminopyrrolidin-1-yl)acetonitrile;phosphoric acid is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
151868-67-6 |
|---|---|
Molecular Formula |
C6H12N3O4P |
Molecular Weight |
221.15 g/mol |
IUPAC Name |
2-(2-iminopyrrolidin-1-yl)acetonitrile;phosphoric acid |
InChI |
InChI=1S/C6H9N3.H3O4P/c7-3-5-9-4-1-2-6(9)8;1-5(2,3)4/h8H,1-2,4-5H2;(H3,1,2,3,4) |
InChI Key |
VOWRHDFINBRACB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=N)N(C1)CC#N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















